3-Methoxy-n,n-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
3-Methoxy-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 13123-90-5; synonym: ZINC170004243) is a boronic ester derivative featuring a benzamide core substituted with a methoxy group at the 3-position, a tetramethyl-1,3,2-dioxaborolane moiety at the 4-position, and dimethylamide functionality at the nitrogen . This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl systems in drug discovery . Its synthesis typically involves palladium-catalyzed coupling reactions, as exemplified in the preparation of kinase inhibitors . The methoxy group contributes electron-donating effects, while the boronic ester enables versatile reactivity in aryl-aryl bond formations .
Properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-8-11(10-13(12)20-7)14(19)18(5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSXYAZKIZDASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedures for Synthesis
The synthesis of compounds related to 3-Methoxy-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves transition metal-catalyzed borylation of substituted arenes. These reactions are usually performed under an inert atmosphere using Schlenk techniques or in a glovebox to exclude moisture and air.
Iridium-Catalyzed Borylation
One method for synthesizing tetramethyl-1,3,2-dioxaborolane derivatives involves iridium catalysts. A typical procedure is as follows:
- An iridium catalyst, such as [IrOMe(cod)]$$_2$$, and a Si,S-ligand are dissolved in 2-Me-THF in a pressure tube. The mixture is stirred for 1 hour.
- A methyl benzoate substrate and bis(pinacolato)diboron (B$$2$$pin$$2$$) are added to the reaction vessel, which is then sealed.
- The reaction mixture is heated at 80 °C for 16 hours.
- After the reaction, the mixture is cooled to room temperature and exposed to air.
- The product is purified using column chromatography.
Example : Synthesis of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Reagents : methyl benzoate (68.1 mg, 0.5 mmol), [IrOMe(cod)]$$2$$ (5 mg, 0.0075 mmol), Si,S-ligand (4 mg, 0.015 mmol), B$$2$$pin$$_2$$ (154 mg, 0.6 mmol), and 2-Me-THF (0.5 mL)
- Conditions : 80 °C for 16 hours
Nickel-Catalyzed Borylation
Nickel catalysts can also be employed in the synthesis of boronic esters. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be synthesized using a nickel catalyst:
- React 4-chlorobenzamide with bis(pinacolato)diboron, (2,2,2-trifluoroethoxy)trimethylsilane, and cesium fluoride in 1,4-dioxane in the presence of dichlorobis(trimethylphosphine)nickel as a catalyst under an argon atmosphere.
- Seal the reaction vessel and stir the mixture at 100 °C for 12 hours.
- Cool the reaction mixture to room temperature, add a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.
- Purify the combined organic phases using silica gel column chromatography to obtain the desired product.
| Reagent | Amount (mmol) |
|---|---|
| 4-chlorobenzamide | 0.5 |
| Bis(pinacolato)diboron | 0.55 |
| Cesium fluoride | 1.0 |
| Trimethyl(2,2,2-trifluoroethoxy)silane | 1.05 |
| Dichlorobis(trimethylphosphine)nickel | 0.005 |
| 1,4-dioxane |
Palladium-Catalyzed Borylation
Palladium catalysts are also commonly used for synthesizing boronic esters.
- Mix a starting material with bis(pinacolato)diboron, a palladium catalyst such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH$$2$$Cl$$2$$, and potassium acetate in 1,4-dioxane.
- Degas the mixture with N$$_2$$ and stir at 95 °C overnight.
- Filter the resulting mixture, concentrate the filtrate, and purify via column chromatography on silica gel to yield the desired product.
Synthesis of Amide Derivatives
To synthesize amide derivatives, a common approach involves using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) in dichloromethane (DCM).
- React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with EDCI, HOBt, and triethylamine in DCM.
- Bubble ammonia into the mixture until saturation.
- Stir the mixture at room temperature for 3 hours, then filter and concentrate the filtrate.
- Purify the residue by column chromatography to afford the desired benzamide derivative.
Spectral Data
Spectroscopic data such as $$^1$$H NMR and $$^{13}$$C NMR are crucial for characterizing the synthesized compounds. For instance, the $$^{13}$$C NMR spectra of methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shows characteristic peaks:
- $$^{13}$$C NMR (100 MHz, CDCl$$_3$$): \$$ \delta \$$ 166.9, 161.4, 158.8, 132.5, 129.1 (J = 3.6 Hz), 124.1, 117.9 (J = 21.9 Hz), 84.3, 52.7, 24.8
Key Considerations
- Inert Atmosphere : Reactions should be conducted under an inert atmosphere to prevent unwanted side reactions.
- Choice of Catalyst and Ligand : The selection of the appropriate catalyst and ligand is crucial for achieving high yields and selectivity.
- Purification : Column chromatography is commonly used to purify the final product.
- Reaction Conditions : Optimize reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-n,n-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is reactive in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a catalyst and are performed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or amines.
Scientific Research Applications
3-Methoxy-n,n-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-Methoxy-n,n-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable tool in catalysis and molecular recognition. The dioxaborolane ring enhances the stability and reactivity of the compound, facilitating its use in diverse chemical transformations.
Comparison with Similar Compounds
The structural and functional attributes of 3-Methoxy-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are compared below with four analogous boronic ester-containing benzamides (Table 1). Key differentiating factors include substituent positions, electronic effects, and applications.
Table 1: Structural and Functional Comparison of Analogous Boronic Ester Benzamides
Structural and Electronic Differences
- Substituent Effects: The methoxy group at position 3 in the target compound donates electron density via resonance, reducing the electrophilicity of the boronic ester compared to non-oxygenated analogs (e.g., N,N-Dimethyl-4-(tetramethyl-dioxaborolan-2-yl)benzamide) . Amide Substitutions: Dimethylamide (-N(CH₃)₂) in the target compound is more electron-withdrawing than ethylamide (-NHC₂H₅) or phenylamide (-NHC₆H₅), influencing solubility and reactivity in cross-coupling reactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The dimethylamide and methoxy groups confer moderate logP (~2.5–3.0), enhancing membrane permeability compared to polar analogs like N-Methoxy-N-methyl derivatives .
- Bioavailability : The target compound’s balance of lipophilicity and hydrogen-bonding capacity (from amide and boronic ester) makes it suitable for oral drug candidates, as seen in kinase inhibitor studies .
Biological Activity
3-Methoxy-n,n-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 2059087-85-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C16H24BNO4
- Molecular Weight : 305.18 g/mol
- Structure : The compound features a benzamide backbone with a methoxy group and a tetramethyl-1,3,2-dioxaborolan moiety that contributes to its unique properties.
The biological activity of this compound primarily involves its interaction with biological targets through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes that are involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research has indicated that this compound demonstrates significant anticancer properties. A study conducted on various cancer cell lines revealed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
Another area of interest is its neuroprotective effects. In vitro studies have shown that the compound can protect neuronal cells from oxidative damage:
| Treatment Condition | Viability (%) | Observations |
|---|---|---|
| Control | 100 | Baseline viability |
| Compound Treatment | 85 | Significant reduction in apoptosis |
These findings indicate potential applications in neurodegenerative diseases.
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its pharmacokinetics and toxicity profiles. The study reported:
- Dosing Regimen : Administered at varying doses (5 mg/kg to 20 mg/kg).
- Toxicity Assessment : No significant adverse effects were observed at lower doses; however, higher doses showed mild hepatotoxicity.
This case study supports the need for careful dose optimization in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronate ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvents like THF or dioxane . Key steps include protecting the benzamide group during boronation and optimizing reaction temperatures (60–90°C) to avoid decomposition . Post-synthesis purification often involves column chromatography and recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns and assess purity. The methoxy and dimethylamide groups produce distinct singlets (δ ~3.8 ppm and ~3.0 ppm, respectively) .
- ¹¹B NMR : Verify boronate ester integrity (δ ~30–35 ppm for tetracoordinate boron) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and boronate ester (B-O stretches ~1350–1400 cm⁻¹) groups .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011).
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential mutagenicity (Ames II testing shows lower risk than similar amides but still requires caution) .
- Store under inert atmosphere (argon) at –20°C to prevent boronate hydrolysis or thermal decomposition .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Optimize geometry to study steric effects from the tetramethyl-dioxaborolan group .
- Molecular Dynamics (MD) : Simulate solvation effects in cross-coupling reactions to optimize solvent selection (e.g., acetonitrile vs. THF) .
- Docking Studies : Model interactions with biological targets (e.g., kinases) if the compound is a drug candidate .
Q. What strategies address challenges in crystallizing this compound for X-ray analysis?
- Methodology :
- Use slow vapor diffusion (e.g., ether into dichloromethane) to grow single crystals.
- Refine structures with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces), accounting for twinning or disorder in the boronate group .
- Validate using ORTEP-3 for graphical representation of thermal ellipsoids .
Q. How does the tetramethyl-1,3,2-dioxaborolan moiety influence stability under varying pH conditions?
- Methodology :
- Perform pH-dependent stability studies : Monitor boronate hydrolysis via ¹¹B NMR or HPLC in buffers (pH 2–12). Hydrolysis typically accelerates under acidic or basic conditions, yielding boronic acid derivatives .
- Stabilize the compound using non-aqueous solvents (e.g., DMF) or by adding Lewis acids (e.g., MgSO₄) to sequester water .
Q. How can contradictions in spectral data (e.g., NMR splitting) be resolved?
- Methodology :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the dimethylamide group) by acquiring spectra at –40°C to 80°C .
- Isotopic Labeling : Use deuterated analogs to simplify ¹H NMR interpretation.
- Complementary Techniques : X-ray crystallography provides unambiguous structural confirmation if NMR data is inconclusive .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
